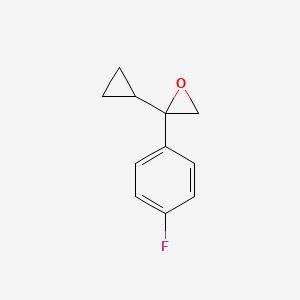

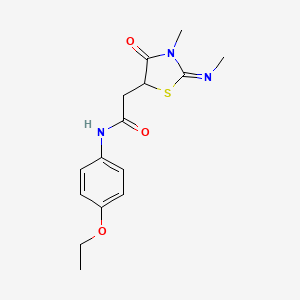

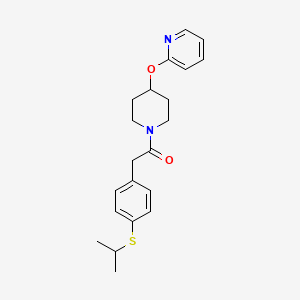

![molecular formula C21H21N3O4S B2413388 4-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethoxy]benzonitrile CAS No. 930545-91-8](/img/structure/B2413388.png)

4-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethoxy]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethoxy]benzonitrile is a chemical compound that has been extensively studied in scientific research. It is a member of the sulfonylpiperazine class of compounds and has shown promising results in various applications, including drug discovery and development.

Scientific Research Applications

Cancer Research and Drug Development

Benzothiazole (BT) is a privileged heterocycle with significant pharmacological applications. Over the last decade, functionalizing the BT scaffold has led to a broad range of anticancer activities. The compound , 4-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethoxy]benzonitrile , belongs to this class. Its potential as an antiproliferative agent warrants further investigation. Researchers can explore its effects on cancer cell lines, mechanism of action, and potential for precision therapy .

α,β-Unsaturated Ketones and Bioactive Hybrids

The compound contains an α,β-unsaturated ketone moiety, which is of scientific interest. Such ketones appear in various bioactive heterocycle hybrids. Investigating the reactivity of this ketone group and its impact on biological systems could yield valuable insights. Researchers may explore its interactions with enzymes, receptors, and cellular pathways .

Synthetic Methodology and Multicomponent Reactions

The one-pot synthesis of this compound involves a three-component reaction. Benzylideneacetone reacts with electrophilic N-alkoxycarbonylbenzothiazolium species formed in situ. Understanding the reaction mechanism, optimizing conditions, and exploring other multicomponent reactions could enhance synthetic efficiency. Researchers may investigate scalability and potential modifications .

Pharmacokinetics and Metabolism

Detailed studies on the compound’s pharmacokinetics are essential. Researchers can analyze its absorption, distribution, metabolism, and excretion (ADME) properties. Additionally, identifying potential metabolites and assessing their bioactivity will contribute to drug development .

Structure–Activity Relationship (SAR) Studies

Comparing this compound with related benzothiazoles can reveal SAR trends. Researchers should explore how subtle structural modifications impact biological activity. Quantitative structure-activity relationship (QSAR) modeling and molecular docking studies can guide further optimization .

In Vitro and In Vivo Anticancer Evaluation

Conducting cell-based assays and animal studies will provide insights into the compound’s efficacy. Researchers can assess its selectivity, toxicity, and potential for combination therapy. Investigating its effects on specific cancer types (e.g., melanoma) will be valuable .

properties

IUPAC Name |

4-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethoxy]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c22-16-19-6-8-20(9-7-19)28-17-21(25)23-11-13-24(14-12-23)29(26,27)15-10-18-4-2-1-3-5-18/h1-10,15H,11-14,17H2/b15-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQYDXIOZKOTRX-XNTDXEJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)COC2=CC=C(C=C2)C#N)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C(=O)COC2=CC=C(C=C2)C#N)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethoxy]benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

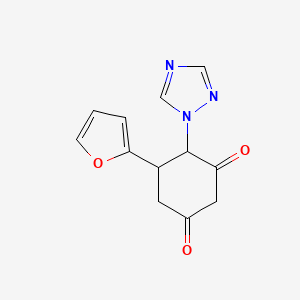

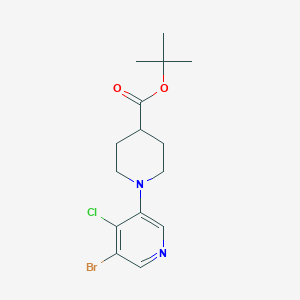

![6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2413310.png)

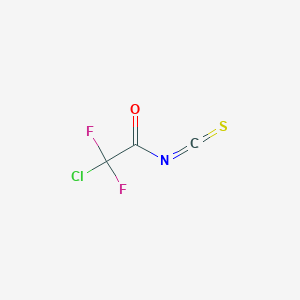

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2413311.png)

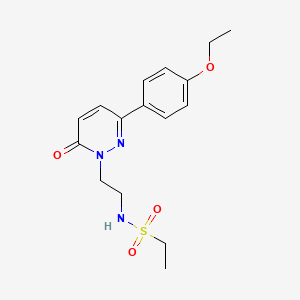

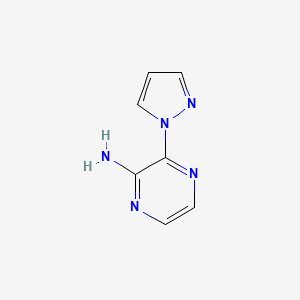

![4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2413320.png)

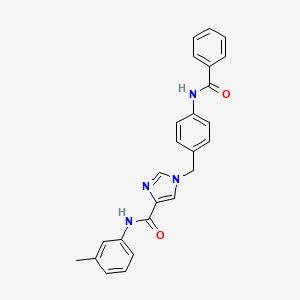

![1-methyl-3-(2-morpholinoethyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2413323.png)

![7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one](/img/structure/B2413325.png)